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Compound of Interest

Compound Name: Sulfo-Cy5 azide

Cat. No.: B15556014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 azide and its application in click

chemistry for the labeling and detection of biomolecules. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in utilizing this

powerful bioconjugation technique.

Introduction to Sulfo-Cy5 Azide and Click Chemistry
Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is an invaluable tool for the

labeling and visualization of biomolecules.[1][2] Its high water solubility, a result of its sulfonate

groups, makes it particularly suitable for labeling sensitive biological molecules like proteins

and nucleic acids in aqueous environments without the need for organic co-solvents.[2][3] The

azide group on the molecule allows it to readily participate in "click chemistry" reactions, a class

of reactions known for their high efficiency, specificity, and biocompatibility.[1][4]

The two primary forms of click chemistry utilized with Sulfo-Cy5 azide are the copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne

cycloaddition (SPAAC).[1][4] CuAAC employs a copper catalyst to join an azide with a terminal

alkyne, while SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (such as

DBCO or BCN) to react with the azide.[5][6] The choice between these methods often depends

on the specific application, with SPAAC being preferred for live-cell imaging and in vivo studies

due to the cytotoxicity of copper.[4]
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The far-red spectral properties of Sulfo-Cy5 are advantageous for biological imaging as they

minimize autofluorescence from cellular components, leading to a higher signal-to-noise ratio.

[5]

Properties of Sulfo-Cy5 Azide
The utility of Sulfo-Cy5 azide as a fluorescent probe is defined by its physicochemical and

spectral properties. These characteristics are summarized below.

Physical and Chemical Properties
Property Value References

Appearance Dark blue powder/crystals [7]

Molecular Formula C37H48N6O10S3 (free acid) [3][5]

Molecular Weight ~833 g/mol (free acid) [3][5]

Solubility
High in water, DMF, DMSO,

MeOH
[3][5]

Storage Conditions -20°C in the dark [5][7]

Spectroscopic Properties
Property Value References

Excitation Maximum (λabs) 646 - 647 nm [5][7]

Emission Maximum (λem) 662 - 663 nm [5][7]

Molar Extinction Coefficient (ε)
~251,000 - 271,000

L⋅mol⁻¹⋅cm⁻¹
[5][7]

Fluorescence Quantum Yield

(Φ)
0.28 [7]

Correction Factor (CF260) 0.04 [7]

Correction Factor (CF280) 0.04 [7]
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Experimental Workflows
The following diagrams illustrate the general workflows for labeling biomolecules with Sulfo-
Cy5 azide using both CuAAC and SPAAC click chemistry.
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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15556014?utm_src=pdf-body
https://www.benchchem.com/product/b15556014?utm_src=pdf-body
https://www.benchchem.com/product/b15556014?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Strained Alkyne-modified
Biomolecule (e.g., DBCO)

Mix Reactants

Sulfo-Cy5 Azide

Incubate
(RT or 37°C, 1-12h)

Purification
(e.g., SEC, Dialysis)

Sulfo-Cy5 Labeled
Biomolecule

Click to download full resolution via product page

Figure 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Experimental Protocols
The following are detailed protocols for the labeling of proteins and oligonucleotides with Sulfo-
Cy5 azide using both CuAAC and SPAAC methodologies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Protocol for Protein Labeling
This protocol is adapted for labeling a protein containing a terminal alkyne modification.

Materials:

Alkyne-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

Sulfo-Cy5 azide

Anhydrous Dimethyl sulfoxide (DMSO)

1.5x Protein Labeling Buffer (containing CuSO4, THPTA ligand, and aminoguanidine)

Ascorbic acid

Deionized water
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Purification column (e.g., gel filtration spin column)

Procedure:

Prepare Stock Solutions:

Dissolve Sulfo-Cy5 azide in DMSO or water to a final concentration of 10 mM.

Prepare a fresh 50 mM solution of ascorbic acid in deionized water. This solution should

be used immediately.

Reaction Setup:

In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein solution (e.g., 100 µL of a 1 mg/mL solution)

1.5x Protein Labeling Buffer (e.g., 50 µL)

Sulfo-Cy5 azide stock solution (a 3-10 fold molar excess over the protein is

recommended).

Vortex the mixture gently.

Initiate the Reaction:

Add the freshly prepared ascorbic acid solution to the reaction mixture to a final

concentration of 2.5 mM.

Vortex gently to mix. For sensitive proteins, it is advisable to perform the reaction under an

inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Incubation:

Incubate the reaction at room temperature for 1-2 hours, protected from light. For some

proteins, incubation at 4°C overnight may be beneficial.

Purification:
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Remove the unreacted Sulfo-Cy5 azide and other small molecules using a gel filtration

spin column according to the manufacturer's instructions.

Collect the purified, labeled protein.

Quantification:

Determine the protein concentration and degree of labeling by measuring the absorbance

at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol for Oligonucleotide Labeling
This protocol is designed for labeling an oligonucleotide modified with a strained alkyne, such

as DBCO.

Materials:

DBCO-modified oligonucleotide

Sulfo-Cy5 azide

Reaction Buffer (e.g., PBS, pH 7.4)

Anhydrous DMSO (if needed to dissolve reagents)

Purification system (e.g., HPLC, ethanol precipitation)

Procedure:

Prepare Reagent Solutions:

Dissolve the DBCO-modified oligonucleotide in the reaction buffer to a desired

concentration (e.g., 100 µM).

Dissolve Sulfo-Cy5 azide in DMSO or the reaction buffer to a concentration of 1-10 mM.

Reaction Setup:
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In a microcentrifuge tube, combine the DBCO-modified oligonucleotide solution with the

Sulfo-Cy5 azide solution. A 1.5 to 5-fold molar excess of the azide is often recommended

to ensure complete reaction.

Incubation:

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight,

protected from light. The optimal time and temperature may need to be determined

empirically.

Purification:

Purify the labeled oligonucleotide to remove excess Sulfo-Cy5 azide. Common methods

include:

Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3

volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge

to pellet the oligonucleotide.

HPLC: Reverse-phase HPLC can be used for high-purity applications.

Analysis:

Confirm the successful conjugation and assess the purity of the labeled oligonucleotide

using techniques such as mass spectrometry and UV-Vis spectroscopy.

Applications in Research and Drug Development
The ability to specifically and efficiently label biomolecules with Sulfo-Cy5 azide has a wide

range of applications:

Fluorescence Microscopy: Visualize the localization and trafficking of proteins, nucleic acids,

and other molecules within cells and tissues.[8]

Flow Cytometry: Quantify and sort cell populations based on the presence of a labeled

biomolecule.
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In Vivo Imaging: The far-red emission of Sulfo-Cy5 allows for deep-tissue imaging with

reduced background signal.

Drug Delivery: Track the biodistribution and cellular uptake of drug delivery systems, such as

nanoparticles and liposomes.

Antibody-Drug Conjugates (ADCs): While not directly a therapeutic, the labeling of

antibodies with fluorescent dyes is crucial in the research and development of ADCs to study

their targeting and internalization.

Proteomics and Genomics: Labeling of proteins and nucleic acids for various analytical

techniques.

Conclusion
Sulfo-Cy5 azide is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its

high water solubility, bright far-red fluorescence, and compatibility with click chemistry make it

an ideal choice for a wide array of applications in biological research and drug development. By

following the detailed protocols provided in this guide, researchers can effectively utilize Sulfo-
Cy5 azide to advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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